(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid

Descripción general

Descripción

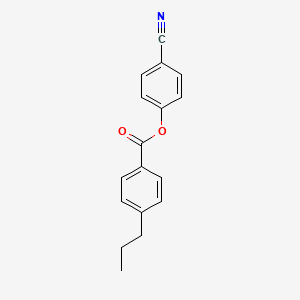

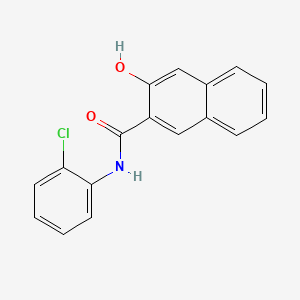

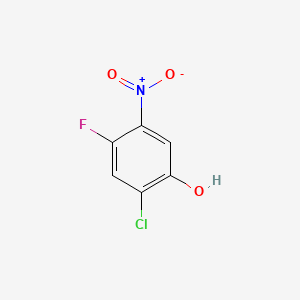

“(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid” is a compound that contains an acetoxy group (-OCOCH3), a phenyl group (C6H5), and an amino group (-NH2) attached to a propanoic acid backbone. The “(S)” denotes the stereochemistry of the compound, indicating that it is the “left-handed” isomer of this compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the acetoxy group, the amino group, and the propanoic acid group. The relative positions of these groups in the molecule would be determined by the stereochemistry indicated by the “(S)” designation .Chemical Reactions Analysis

This compound would be expected to undergo reactions typical of acetoxy groups, phenyl groups, amino groups, and carboxylic acids. For example, the acetoxy group could be hydrolyzed to yield a hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetoxy and carboxylic acid groups would likely make the compound polar and capable of participating in hydrogen bonding .Aplicaciones Científicas De Investigación

Tyrosinase Inhibition and Melanogenesis

O-Acetyl-L-Tyrosine is studied for its potential role in inhibiting tyrosinase, an enzyme crucial in melanin synthesis. This has applications in developing treatments for hyperpigmentation disorders and creating skin-whitening products in the cosmetic industry. It’s also explored for producing tailor-made melanin for organic semiconductors and photovoltaic products .

Stress Mitigation and Performance Enhancement

As a precursor to catecholamine neurotransmitters, O-Acetyl-L-Tyrosine may help alleviate stress-induced decrements in cognitive and physical performance. This is particularly relevant in healthy populations under high physical or psychological stress, such as military personnel or athletes .

Biocatalytic Derivatization

Advancements in biocatalysis have explored the use of L-tyrosine derivatives for industrial manufacturing processes. For example, whole-cell decarboxylation processes using tyrosine derivatives could lead to selective and productive manufacturing of compounds like tyramine, which has various industrial applications .

Organic Synthesis Applications

Bacterial tyrosinases that act on tyrosine derivatives are found to be suitable for applications requiring special operational conditions, such as extreme pH levels, temperatures, or the presence of organic solvents. This opens up possibilities for their use in specialized organic synthesis processes .

Mecanismo De Acción

Target of Action

O-Acetyl-L-Tyrosine, also known as (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid or H-Tyr(Ac)-OH, is a derivative of the amino acid tyrosine . It is used as a precursor to tyrosine, which is a non-essential amino acid with a polar side group . The primary targets of O-Acetyl-L-Tyrosine are enzymes involved in the tyrosine metabolic pathway .

Mode of Action

O-Acetyl-L-Tyrosine interacts with its targets by serving as a substrate for the synthesis of tyrosine . It is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . The compound is metabolized by enzymes to produce tyrosine, which is then used in various biochemical reactions .

Biochemical Pathways

O-Acetyl-L-Tyrosine affects the tyrosine metabolic pathway . Tyrosine is a key component in several biochemical pathways, including the synthesis of proteins, neurotransmitters, and hormones . The conversion of O-Acetyl-L-Tyrosine to tyrosine can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of O-Acetyl-L-Tyrosine involve its absorption, distribution, metabolism, and excretion (ADME) properties . As a precursor to tyrosine, O-Acetyl-L-Tyrosine is absorbed and distributed throughout the body where it is metabolized to produce tyrosine . The bioavailability of O-Acetyl-L-Tyrosine is influenced by its enhanced solubility compared to tyrosine .

Result of Action

The molecular and cellular effects of O-Acetyl-L-Tyrosine’s action are primarily related to its role as a precursor to tyrosine . By providing a source of tyrosine, O-Acetyl-L-Tyrosine can influence the synthesis of proteins, neurotransmitters, and hormones that are derived from tyrosine . This can have various effects on cellular functions and processes .

Action Environment

The action, efficacy, and stability of O-Acetyl-L-Tyrosine can be influenced by various environmental factors . For instance, the pH and temperature can affect the solubility and stability of O-Acetyl-L-Tyrosine, which in turn can influence its absorption and distribution . Additionally, the presence of other compounds can affect the metabolism of O-Acetyl-L-Tyrosine and its conversion to tyrosine .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFQXAKABOKEHT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of O-Acetyl-L-tyrosine influence its polymerization behavior compared to other amino acids like L-alanine and L-valine?

A1: O-Acetyl-L-tyrosine exhibits unique polymerization kinetics when copolymerized with other N-carboxyanhydrides (NCAs) of amino acids. Studies [, , ] have shown that the reactivity ratios of O-Acetyl-L-tyrosine with L-alanine and L-valine are distinct, indicating different tendencies to incorporate into the growing polymer chain. This difference in reactivity is attributed to the presence of the bulky, aromatic side chain in O-Acetyl-L-tyrosine, which can influence both steric hindrance and electronic interactions during polymerization. Interestingly, the reactivity ratios also correlate with the tendency of the amino acid residues to form ordered secondary structures, suggesting that the inherent structural preferences of the monomers play a significant role in the copolymerization process.

Q2: What spectroscopic techniques are useful for characterizing O-Acetyl-L-tyrosine and its derivatives?

A2: Mass spectrometry (MS) and circular dichroism (CD) spectroscopy are powerful tools for characterizing O-Acetyl-L-tyrosine and its derivatives. MS, particularly tandem MS (MS/MS), can provide insights into the fragmentation pattern of the molecule, aiding in structural elucidation []. Furthermore, CD spectroscopy can be employed to study the conformational preferences of peptides containing O-Acetyl-L-tyrosine, especially their tendency to adopt helical structures. Theoretical calculations of CD spectra for various conformations can be compared to experimental data, providing insights into the three-dimensional arrangement of the peptide backbone and side chains [].

Q3: Can you elaborate on the importance of protecting groups like Fmoc and acetyl in the synthesis of O-Acetyl-L-tyrosine-containing peptides?

A3: Protecting groups are crucial in peptide synthesis to control the reactivity of specific functional groups and prevent unwanted side reactions. In the synthesis of O-Acetyl-L-tyrosine-containing peptides, the Fmoc (fluorenylmethyloxycarbonyl) group is commonly employed to protect the α-amino group of the amino acid []. This allows for controlled deprotection and coupling of the amino acid during peptide chain elongation. The acetyl group serves to protect the phenolic hydroxyl group of tyrosine, preventing potential side reactions and ensuring that the desired O-acetyl derivative is obtained. Optimization of reaction conditions, including the choice of appropriate protecting groups and catalysts, is essential for achieving high yields and purity of the target peptide [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]](/img/structure/B1583478.png)